molecular formula C8H12N4O4 B1684300 Decitabine CAS No. 2353-33-5

Decitabine

Cat. No.: B1684300
CAS No.: 2353-33-5
M. Wt: 228.21 g/mol
InChI Key: XAUDJQYHKZQPEU-KVQBGUIXSA-N
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Description

Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue. It is primarily used for the treatment of myelodysplastic syndromes and acute myeloid leukemia. This compound functions as a nucleic acid synthesis inhibitor by incorporating into DNA and inhibiting DNA methyltransferase, leading to DNA hypomethylation and subsequent alterations in gene expression .

Mechanism of Action

Target of Action

Decitabine, also known as 5-Aza-2’-deoxycytidine, primarily targets DNA methyltransferases (DNMTs) . DNMTs are enzymes that add a methyl group to the DNA molecule, which can affect the gene expression.

Mode of Action

This compound is a nucleoside analogue . It integrates into the cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation and corresponding alterations in gene expression . This compound incorporates into DNA strands upon replication, and when DNMTs bind the DNA to replicate the methylation to the daughter strand, they bind to this compound irreversibly and cannot disengage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA methylation . Hypomethylation of DNA can lead to the reactivation of tumor suppressor genes, which can inhibit the proliferation of cancer cells . It can also affect cell cycle control, DNA repair, apoptosis, cell signaling, and angiogenesis .

Pharmacokinetics

This compound has a protein binding of less than 1% and an elimination half-life of 30 minutes . Despite this, the systemic exposure of this compound was found to be similar when administered orally or intravenously .

Result of Action

The primary result of this compound’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation . This compound is used for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stability of the biocatalyst used in the biosynthesis of this compound can be improved by adding nanocomposites . Moreover, the pharmacodynamic effect of DNMT1 downregulation post-dose was found to be comparable in both fasted and fed states .

Biochemical Analysis

Biochemical Properties

Decitabine acts as a potent DNA methyltransferase 1 (DNMT1) inhibitor . It is incorporated into DNA, where it inhibits DNMT1 activity, leading to DNA hypomethylation . This interaction with DNMT1 is crucial for its biochemical role .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in certain cancer cells . It also decreases global DNA methylation, leading to the transcriptional downregulation of important oncogenes .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is recognized as a substrate by DNA methyltransferase enzymes (DNMTs), specifically DNMT1 . Due to the presence of an N5 rather than C5 atom, this compound traps the DNMT through the irreversible formation of a covalent bond . At low concentrations, this mode of action depletes DNMTs and results in global DNA hypomethylation, while at high concentrations, it additionally results in double-strand breaks and cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, increasing the concentration and duration of exposure to this compound produces a greater loss of clonogenicity for both human leukemic and tumor cell lines . Moreover, the reactivation of tumor suppressor genes and the inhibition of global DNA methylation in leukemic cells increase with this compound concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Intensification of the this compound dose markedly increased its antineoplastic activity in mouse models of cancer . Moreover, there is a good correlation between the concentrations of this compound that reduce in vitro clonogenicity, reactivate tumor suppressor genes, and inhibit DNA methylation .

Metabolic Pathways

This compound is involved in several metabolic pathways. After cellular uptake, this compound is phosphorylated by distinct kinases to generate the active molecule 5-aza-2’-deoxycytidine-triphosphate, which is incorporated by DNA polymerase during DNA replication . This process involves interactions with enzymes such as uridine-cytidine kinase (UCK) and deoxycytidine kinase (DCK) .

Transport and Distribution

This compound is transported into cells and subsequently phosphorylated by distinct kinases to generate the active molecule 5-aza-2’-deoxycytidine-triphosphate . The plasma half-life of this compound in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .

Subcellular Localization

This compound, once incorporated into DNA, is recognized as a substrate by DNA methyltransferase enzymes (DNMTs), specifically DNMT1 . This indicates that this compound is localized in the nucleus where it interacts with DNMTs to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decitabine is synthesized through a multi-step process starting from cytidineThe final product is obtained through deprotection and purification steps .

Industrial Production Methods: In industrial settings, this compound is produced as a lyophilized powder for reconstitution. The production process involves the careful control of reaction conditions to ensure the stability of the compound, as it is prone to hydrolytic degradation in aqueous solutions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Reduction: The azido group in the intermediate stages of synthesis is reduced to form the amino group.

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is this compound itself, with intermediates including azido-cytidine and amino-cytidine .

Scientific Research Applications

Decitabine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to specifically incorporate into DNA and inhibit DNA methyltransferase, leading to targeted DNA hypomethylation. This specificity makes it particularly effective in reactivating silenced tumor suppressor genes and inhibiting cancer cell proliferation .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDJQYHKZQPEU-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Record name 5-AZA-2'-DEOXYCYTIDINE
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DSSTOX Substance ID

DTXSID7030432
Record name Decitabine
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Molecular Weight

228.21 g/mol
Source PubChem
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Physical Description

5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug., Solid
Record name 5-AZA-2'-DEOXYCYTIDINE
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Record name Decitabine
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Solubility

5.50e+00 g/L
Record name Decitabine
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Mechanism of Action

Myelodysplastic syndromes (MDS) are a group of hematopoietic neoplasms that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). Included in the over 45 genes commonly mutated in MDS patients are those involved in DNA methylation and histone modification, and it is well-established that alteration of the epigenetic landscape is a feature of myeloid leukemias. Decitabine is considered a prodrug, as it requires transport into cells and subsequent phosphorylation by distinct kinases to generate the active molecule 5-aza-2'-deoxycytidine-triphosphate, which is incorporated by DNA polymerase during DNA replication. Once incorporated into DNA, decitabine is recognized as a substrate by DNA methyltransferase enzymes (DNMTs), specifically DNMT1, but due to the presence of an N5 rather than C5 atom, traps the DNMT through the irreversible formation of a covalent bond. At low concentrations, this mode of action depletes DNMTs and results in global DNA hypomethylation while at high concentrations, it additionally results in double-strand breaks and cell death. The general hypothesis regarding decitabine's therapeutic efficacy is that the global hypomethylation it induces results in the expression of previously silent tumour suppressor genes. However, there are other putative mechanisms also related to this change in DNA methylation, including indirect alteration of transcription through effects on transcription factors, indirectly altering histone modifications and chromatin structure, and activating pathways involved in DNA damage response. The overall effect of decitabine is a decrease in neoplastic cell proliferation and an increase in the expression of tumour suppressor genes.
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CAS No.

2353-33-5
Record name 5-AZA-2'-DEOXYCYTIDINE
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Record name 5-Aza-2′-deoxycytidine
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Record name Decitabine [USAN:INN:BAN]
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Record name 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
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Record name DECITABINE
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Record name Decitabine
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Melting Point

193-196
Record name Decitabine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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